1-Azabicyclo[3.2.1]octan-5-ol 1-Azabicyclo[3.2.1]octan-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13844082
InChI: InChI=1S/C7H13NO/c9-7-2-1-4-8(6-7)5-3-7/h9H,1-6H2
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

1-Azabicyclo[3.2.1]octan-5-ol

CAS No.:

Cat. No.: VC13844082

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

1-Azabicyclo[3.2.1]octan-5-ol -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 1-azabicyclo[3.2.1]octan-5-ol
Standard InChI InChI=1S/C7H13NO/c9-7-2-1-4-8(6-7)5-3-7/h9H,1-6H2
Standard InChI Key OETIZEZPIARKHQ-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCN(C1)C2)O

Introduction

Structural Characteristics of 1-Azabicyclo[3.2.1]octan-5-ol

Molecular Architecture

The core structure of 1-azabicyclo[3.2.1]octan-5-ol consists of a seven-membered bicyclic system with bridgehead nitrogen at position 1 and a hydroxyl group at position 5. The IUPAC name, 1-azabicyclo[3.2.1]octan-5-ol, reflects the fusion of a five-membered and a three-membered ring, creating distinct stereochemical environments. Key structural parameters include:

PropertyValue
Molecular FormulaC7H13NO\text{C}_7\text{H}_{13}\text{NO}
Molecular Weight127.18 g/mol
IUPAC Name1-azabicyclo[3.2.1]octan-5-ol
Standard InChIInChI=1S/C7H13NO/c9-6-4-7-2-1-3-8(7)5-6/h6-7,9H,1-5H2

The nitrogen atom introduces basicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and target interactions.

Stereochemical Considerations

The bicyclic framework imposes rigid conformational constraints, with the hydroxyl group’s orientation (endo or exo) critically affecting molecular interactions. Synthetic routes must address stereoselectivity to isolate desired isomers, as evidenced by studies on related azabicyclic systems .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-azabicyclo[3.2.1]octan-5-ol typically begins with acyclic precursors containing pre-existing stereochemical information. Cyclization strategies often employ intramolecular aldol condensations or Mannich reactions under controlled conditions. For example, a precursor such as 5-hydroxynoradamantane may undergo nitrogen insertion via reductive amination, followed by ring closure.

Critical parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.

  • Temperature: Moderate temperatures (50–80°C) balance reaction kinetics and byproduct formation.

  • Catalysts: Acidic or basic catalysts optimize proton transfer steps during cyclization .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, with distinct signals for the hydroxyl proton (δ 1.5–2.0 ppm) and nitrogen-adjacent methylene groups (δ 2.5–3.5 ppm). Infrared (IR) spectroscopy identifies the hydroxyl stretch (\sim3300 cm1^{-1}) and C-N vibrations (\sim1200 cm1^{-1}). Mass spectrometry corroborates the molecular ion peak at m/z 127.18.

Comparative Analysis with Related Azabicyclic Compounds

2-Azabicyclo[3.2.1]octane

Positional isomerism (nitrogen at position 2) reduces basicity (pKa=8.1\text{p}K_a = 8.1 vs. 9.3 for 1-aza) and alters receptor selectivity. 2-Aza derivatives exhibit preferential binding to serotonin receptors over dopamine receptors.

8-Azabicyclo[3.2.1]octane Scaffolds

The 8-aza configuration, central to tropane alkaloids like cocaine, enables broader bioactivity, including analgesic and anticholinergic effects . For example, tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) serves as a precursor for antimuscarinic drugs . Unlike 1-aza systems, 8-aza compounds often feature methylated nitrogen, enhancing blood-brain barrier permeability .

CompoundNitrogen PositionKey Applications
1-Azabicyclo[3.2.1]octan-5-ol1Dopaminergic modulation
2-Azabicyclo[3.2.1]octane2Serotonergic agents
8-Azabicyclo[3.2.1]octan-3-ol8Analgesics, anticholinergics

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